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Compound of Interest

Methyl 11-
Compound Name:
(phenylsulfonyl)undecanoate

CAS No.: 5455-42-5

Cat. No.: B11955416

Get Quote

Executive Summary & Chemical Space Analysis

The molecular formula C18H2804S represents a specific chemical space often encountered in
drug development as reactive synthetic intermediates (mixed anhydrides), lipophilic prodrug
moieties, or sulfone-based pharmacophores.

Unlike "blockbuster" drugs with unique trivial names, C18H2804S frequently appears as a
critical intermediate or impurity. The high hydrogen-to-carbon ratio (1.55) coupled with the
sulfur/oxygen content typically indicates a structure comprising a lipophilic aliphatic chain
attached to a polar sulfonyl/carboxylate core.

This guide focuses on the two most chemically distinct representatives of this formula to
demonstrate the critical differences in stability and handling required by researchers:

e (4-Methylphenyl)sulfonyl undecanoate: A highly reactive mixed anhydride used in acylation
chemistry.
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o Methyl 4-decylsulfonylbenzoate: A stable sulfone-ester surrogate used in lipophilicity
modeling.

Physicochemical Constants & Molecular Data

The following data provides the baseline for analytical verification. All values are calculated
based on standard consensus algorithms for the C18H2804S stoichiometry.

Table 1: Core Physical Constants

Property Value Unit Notes

Average mass

Molecular Weight 340.48 g/mol (Standard Atomic
Weights)
) ) Critical for High-Res
Monoisotopic Mass 340.17083 Da )
MS (HRMS) matching
Exact Mass 340.17083 Da expected at 341.178
C: 63.50% H: 8.29% . Theoretical values for

Elemental Analysis % ) o
0:18.80% S: 9.42% purity validation

Indicates 1 aromatic
Double Bond Eq. 5 - ring + 1 carbonyl/sulfyl

unsaturation

Table 2: Comparative Isomer Profiling (In Silico)

Data derived from predictive models for the two primary structural classes.
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Isomer A: Mixed
Anhydride(4-

Isomer B: Sulfone

Property EsterMethyl 4-
Methylphenyl)sulfonyl
decylsulfonylbenzoate
undecanoate
LogP (Predicted) 6.20+ 0.5 5.80+0.4
Water Solubility Insoluble (Reacts/Hydrolyzes) < 0.01 mg/mL (Stable)
Polar Surface Area ~75 A2 ~80 A2
Reactivity High (Acylating Agent) Low (Metabolically Stable)

] ] Hydrolytic degradation to TsOH  Bioaccumulation due to high
Primary Risk ) )
+ Undecanoic Acid LogP

Critical Insight: The identical mass (340.48) of these isomers necessitates MS/MS
fragmentation or NMR for differentiation. A simple LC-MS scan cannot distinguish the reactive

anhydride from the stable sulfone.

Structural Elucidation & Logic

To accurately identify a C18H2804S compound, researchers must understand the connectivity
logic. The presence of the Sulfur (IV/VI) atom defines the chemical behavior.

Visualization: Structural Classification Workflow

The following diagram illustrates the decision tree for classifying a C18H2804S unknown
based on chemical stability and spectral features.
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Figure 1: Decision tree for distinguishing reactive C18H2804S intermediates from stable
isomers based on hydrolytic behavior.

Experimental Protocols
Protocol A: Hydrolytic Stability Assessment
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Purpose: To determine if the C18H2804S compound is a reactive mixed anhydride (Isomer A)
or a stable pharmacophore (Isomer B).

Materials:

e Acetonitrile (ACN), HPLC Grade.

e Phosphate Buffer (PBS), pH 7.4.

« Internal Standard (e.g., Benzophenone).

Methodology:

Preparation: Dissolve 1 mg of the C18H2804S test compound in 100 pL ACN.

e Initiation: Dilute to 1 mL with PBS (pH 7.4) to reach a final concentration of 1 mg/mL (Note: If
precipitation occurs due to high LogP, use a 50:50 ACN:PBS mixture).

 Incubation: Incubate at 37°C with agitation.
o Sampling: Aliquot 100 pL at T=0, T=1h, and T=24h.

e Quenching: Immediately add 100 pL cold Methanol to stop enzymatic/chemical activity (if
applicable) and precipitate salts.

e Analysis: Inject onto RP-HPLC (C18 column).
o Result Interpretation:

» Loss of Peak > 50%: Indicates a Mixed Anhydride (e.g., Tosyl-undecanoate). Expect
appearance of p-Toluenesulfonic acid (TSOH) peak.

= | oss of Peak < 5%: Indicates a Sulfone/Ester or Sulfonate.

Protocol B: High-Throughput LogP Determination
(Shake-Flask Surrogate)
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Purpose: C18H2804S is highly lipophilic (LogP > 5). Standard shake-flask methods may fail
due to emulsion formation or detection limits in the aqueous phase.

Methodology (Chromatographic Hydrophobicity Index - CHI):

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 50 x 2.1 mm.
e Mobile Phase A: 10 mM Ammonium Acetate (pH 7.4).

» Mobile Phase B: Acetonitrile.

e Gradient: Fast gradient 0% to 100% B over 5 minutes.

o Calibration: Run a standard set of ketones with known LogP values (Acetophenone to
Decanophenone).

e Calculation: Plot

(retention time) vs. Literature LogP.

o Equation:

o Why this works: This avoids the need to quantify the minute amount of C18H2804S that
dissolves in the water phase of a shake-flask experiment.

Synthesis & Mechanistic Origins

Understanding where these compounds come from helps in identifying impurities in drug
substances.

Pathway 1: The "Mixed Anhydride" Impurity

This species forms when Undecanoic acid is activated with p-Toluenesulfonyl chloride (TsCl) in
the presence of a base (TEA/Pyridine).

e Reaction:
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 Significance: This is often an undesired species if the intention was to make an amide, but
the amine nucleophile was slow to react. It is a potent electrophile and potential genotoxic
impurity (PGI).

Pathway 2: The "Sulfone" Scaffold
This species forms via the oxidation of a sulfide or nucleophilic substitution.

e Reaction:

 Significance: Highly stable.[1] Used as a linker in PROTACS or as a lipophilic tail to improve
membrane permeability.

Visualization: Synthesis & Degradation Logic
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Figure 2: Formation of the reactive C18H2804S mixed anhydride during carboxylic acid
activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check
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